O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143458-17-7 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
O-[2-(oxan-2-yloxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C7H15NO3/c8-11-6-5-10-7-3-1-2-4-9-7/h7H,1-6,8H2 |
InChI Key |
PPFVMZYLOAXUHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCON |
Origin of Product |
United States |
Advanced Synthetic Methodologies for O 2 Oxan 2 Yl Oxy Ethyl Hydroxylamine and Its Analogues
Strategies for the Construction of the O-Alkylated Hydroxylamine (B1172632) Moiety
The formation of the O-alkylated hydroxylamine moiety (R-O-NH₂) is a critical step in the synthesis of the title compound and its analogues. Several robust methods have been developed, primarily focusing on the O-alkylation of a protected hydroxylamine equivalent to prevent undesired N-alkylation. organic-chemistry.org
One of the most traditional and widely used methods is a modification of the Gabriel synthesis. organic-chemistry.org This approach involves the N-alkylation of potassium phthalimide (B116566), but for O-alkylation, N-hydroxyphthalimide is used as the hydroxylamine surrogate. organic-chemistry.orgorganic-synthesis.com The acidic N-H proton of N-hydroxyphthalimide can be deprotonated with a base, and the resulting nucleophile is alkylated with a suitable alkyl halide. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) or methylamine, liberates the desired O-alkylated hydroxylamine. organic-synthesis.comtandfonline.com
A highly effective alternative is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to the corresponding O-alkylated hydroxylamine. organic-chemistry.orgmissouri.edu In this one-pot process, the alcohol is treated with N-hydroxyphthalimide in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgorganic-synthesis.commissouri.edu The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the phthalimide nucleophile in an Sₙ2 reaction, typically with complete inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgtandfonline.com
To circumvent the use of phthalimides and the often harsh hydrazinolysis conditions required for deprotection, methods using alternative N-protected hydroxylamines have been developed. For instance, tert-butyl N-hydroxycarbamate can be O-alkylated with alcohol mesylates, followed by acidic deprotection to yield the O-substituted hydroxylamine hydrochloride. organic-chemistry.org This approach avoids the need for hydrazine, which can be problematic for certain functional groups. organic-chemistry.org
A summary of common strategies is presented below:
Table 1: Key Synthetic Strategies for O-Alkylated Hydroxylamines| Method | Key Reagents | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Gabriel Synthesis | N-Hydroxyphthalimide, Alkyl Halide, Base, Hydrazine | Well-established, reliable for primary halides. | Harsh deprotection (hydrazine), side products. | organic-chemistry.orgorganic-synthesis.com |
| Mitsunobu Reaction | Alcohol, N-Hydroxyphthalimide, PPh₃, DEAD/DIAD | One-pot, mild conditions, works with 1° and 2° alcohols, stereochemical inversion. | Stoichiometric byproducts (e.g., TPPO) can complicate purification. | organic-chemistry.orgtandfonline.commissouri.edu |
| Carbamate (B1207046) Alkylation | Alcohol Mesylate, tert-Butyl N-hydroxycarbamate, DBU, Acid | Hydrazine-free deprotection. | Requires pre-activation of alcohol as a mesylate. | organic-chemistry.org |
| Direct Alkylation | Alcohol, TsNHOTBS, CsF | Uses readily available reagents, avoids external oxidants. | Two-step procedure involving silyl (B83357) protecting groups. | organic-chemistry.org |
Synthetic Routes for Incorporating the 2-[(Oxan-2-yl)oxy]ethyl Scaffold
The 2-[(Oxan-2-yl)oxy]ethyl scaffold, chemically known as 2-(tetrahydro-2H-pyran-2-yloxy)ethanol, serves as the backbone for the title compound. thieme-connect.de It is synthesized by the protection of one of the hydroxyl groups of ethylene (B1197577) glycol. The most common and efficient method for this transformation is the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to ethylene glycol. youtube.comwikipedia.org
This reaction forms a tetrahydropyranyl (THP) ether, which is technically an acetal (B89532). total-synthesis.comyoutube.com The process is typically catalyzed by a protic acid such as p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), or trifluoroacetic acid (TFA). total-synthesis.comharvard.edu Heterogeneous acid catalysts like silica-supported perchloric acid or zeolite H-beta have also been employed to simplify purification and enhance the environmental friendliness of the procedure. organic-chemistry.orgnih.gov The reaction proceeds by protonation of the alkene in DHP, which generates a resonance-stabilized oxocarbenium ion. total-synthesis.comyoutube.com This electrophilic intermediate is then trapped by a hydroxyl group from ethylene glycol, and subsequent deprotonation yields the mono-protected product. total-synthesis.com To favor the formation of the desired mono-adduct over the di-protected species, an excess of ethylene glycol is typically used.
Chemo- and Regioselective Considerations in the Formation of Ether Linkages and Hydroxylamine Bonds
Achieving high selectivity is paramount in the multi-step synthesis of O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine.
Ether Linkage Formation: The key challenge in synthesizing the 2-[(Oxan-2-yl)oxy]ethyl scaffold is achieving chemoselective mono-protection of the symmetrical diol, ethylene glycol. To prevent the formation of the bis-THP ether, the reaction is generally performed using an excess of ethylene glycol relative to 3,4-dihydro-2H-pyran. This statistical control favors the mono-alkylation product. For more complex diols, specialized catalysts, such as certain iron complexes, have been developed to achieve high regioselectivity in mono-alkylation reactions. acs.org Phase-transfer catalysis (PTC) represents another approach, where reagents like tetrabutylammonium (B224687) iodide can facilitate the selective reaction of diols with alkylating agents under biphasic conditions, potentially enhancing yields of mono-functionalized products. acs.orgacs.org
Hydroxylamine Bond Formation: In the construction of the O-alkylated hydroxylamine, the primary challenge is to ensure exclusive O-alkylation over N-alkylation. Hydroxylamine itself is a bidentate nucleophile, capable of reacting at either the nitrogen or oxygen atom. organic-chemistry.org To enforce O-selectivity, the nitrogen atom is typically "protected" or incorporated into a system that sterically and electronically favors reaction at the oxygen. The use of N-hydroxyphthalimide is a classic example of this strategy. organic-chemistry.org The phthaloyl group deactivates the nitrogen atom through resonance, making the oxygen atom the more potent nucleophile for Sₙ2 displacement or Mitsunobu reactions. Similarly, other N-protected hydroxylamine derivatives, such as N-hydroxycarbamates, are designed to direct the alkylation specifically to the oxygen atom. organic-chemistry.org
Application of Protecting Group Chemistry Relevant to Oxane and Hydroxylamine Functionalities
Protecting group chemistry is central to the synthesis of this compound, safeguarding the reactive hydroxyl and amine functionalities until the desired transformations are complete.
Oxane Functionality (THP Group): The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and removal. thieme-connect.dewikipedia.org
Stability: THP ethers are robust and stable under a wide variety of non-acidic conditions, including exposure to strongly basic reagents (e.g., for ester hydrolysis), organometallics (Grignard reagents, organolithiums), metal hydrides, and alkylating agents. thieme-connect.detotal-synthesis.comorganic-chemistry.org
Cleavage: The THP group is an acetal and is therefore readily cleaved under acidic conditions. total-synthesis.comyoutube.com Mild acidic hydrolysis, often using acetic acid in a THF/water mixture or catalytic TsOH or PPTS in an alcohol solvent (transacetalization), efficiently removes the group to regenerate the free alcohol. thieme-connect.denih.gov Care must be taken as some conditions, such as Pd/C hydrogenation in ethanol, can lead to inadvertent cleavage due to the generation of trace HCl from the catalyst. researchgate.net
Hydroxylamine Functionality: The hydroxylamine moiety itself is often formed from a protected precursor.
Phthalimido Group: In the Gabriel and Mitsunobu approaches, N-hydroxyphthalimide serves as the protected source of hydroxylamine. organic-chemistry.org The phthalimido group is exceptionally stable during the alkylation step. It is most commonly removed by hydrazinolysis (e.g., using hydrazine hydrate) or aminolysis (e.g., with methylamine), which proceeds via nucleophilic attack on the carbonyls of the imide to release the free O-alkylated hydroxylamine. organic-synthesis.comtandfonline.com
Boc Group: N-tert-Butoxycarbonyl (Boc) protected hydroxylamines offer an alternative that avoids the use of hydrazine. The Boc group is stable to many reaction conditions but is easily removed with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent. organic-chemistry.org
Photocleavable Groups: For highly sensitive substrates, advanced strategies such as UV-cleavable protecting groups based on nitrobenzyl moieties have been developed for hydroxylamines, allowing for deprotection under neutral, light-induced conditions. dtu.dkdtu.dk
Catalytic and Stoichiometric Approaches to Enhance Reaction Efficiency and Yield
Both catalytic and stoichiometric methods are employed to optimize the synthesis of the target compound.
Catalytic Approaches:
Acid Catalysis for THP Ether Formation: The formation of the 2-[(Oxan-2-yl)oxy]ethyl scaffold from ethylene glycol and DHP is almost exclusively performed with an acid catalyst. While stoichiometric amounts of acid can be used, catalytic quantities (e.g., 0.1-20 mol%) of strong acids like TsOH, TFA, or various Lewis acids (e.g., bismuth triflate) are sufficient and preferred. organic-chemistry.org Heterogeneous catalysts such as acidic resins (Amberlyst H-15), zeolites, or silica-supported acids offer advantages in terms of simplified workup and catalyst recyclability. organic-chemistry.orgnih.govnih.gov
Phase-Transfer Catalysis (PTC): For etherification reactions, PTC can enhance efficiency, particularly when dealing with diols. acs.orgacs.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction under milder conditions. crdeepjournal.org This could be applied to the selective functionalization of ethylene glycol.
Palladium/Iridium Catalysis: While not directly used for the title compound's synthesis via the primary routes, transition metal catalysis is prominent in forming analogues. For example, palladium or iridium-catalyzed allylic substitutions of hydroxylamine derivatives can produce O-allyl hydroxylamines with high chemo- and regioselectivity. organic-chemistry.orgorganic-chemistry.org
Stoichiometric Approaches:
Mitsunobu Reaction: This is a key stoichiometric process for converting the 2-[(Oxan-2-yl)oxy]ethanol intermediate into its N-hydroxyphthalimide derivative. organic-chemistry.org The reaction requires stoichiometric amounts of triphenylphosphine (the reductant) and an azodicarboxylate like DEAD or DIAD (the oxidant). missouri.edu While highly effective, the reaction generates stoichiometric quantities of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, which must be separated during purification. organic-synthesis.com
Base-Mediated Alkylation: In the Gabriel-type synthesis, a stoichiometric amount of a base (e.g., potassium carbonate, DBU) is used to deprotonate N-hydroxyphthalimide prior to its alkylation with a haloalkane or sulfonate derivative of the THP-protected ethylene glycol.
Stereoselective Synthesis of this compound and its Chiral Derivatives
The synthesis of this compound using 3,4-dihydro-2H-pyran introduces a new stereocenter at the C-2 position of the oxane ring (the anomeric carbon). organic-chemistry.org This results in the formation of a mixture of diastereomers if the molecule contains another chiral center, or a racemic mixture if it does not. thieme-connect.de Achieving stereoselectivity requires specialized methods.
Substrate-Controlled Synthesis: If starting with a chiral alcohol, the formation of the THP ether can exhibit some level of diastereoselectivity, although it is often low. The facial selectivity of the oxocarbenium ion intermediate can be influenced by the existing stereocenter in the alcohol.
Chiral Auxiliaries: One strategy to control stereochemistry is to use a chiral auxiliary. numberanalytics.com While less common for simple THP protection, it is conceivable that a chiral derivative of dihydropyran could be used, or a chiral auxiliary could be temporarily attached elsewhere on the molecule to direct the approach of the alcohol to the protonated DHP. total-synthesis.com
Catalytic Asymmetric Synthesis: Significant advances have been made in the catalytic, stereoselective synthesis of tetrahydropyrans and chiral hydroxylamines, which could be adapted for this target.
Asymmetric Prins Cyclization: Chiral Brønsted acids have been used to catalyze the asymmetric Prins cyclization of homoallylic alcohols with aldehydes to afford enantioenriched tetrahydropyran (B127337) derivatives. organic-chemistry.org
Asymmetric Hydroalkoxylation: Chiral gold(I) catalysts can perform highly stereoselective intramolecular cyclization of chiral monoallylic diols to form tetrahydropyrans with excellent chirality transfer. organic-chemistry.org
Asymmetric Hydrogenation: For the hydroxylamine moiety, iridium-based catalysts have been developed for the highly enantioselective and chemoselective asymmetric hydrogenation of oximes to yield chiral hydroxylamines. incatt.nl A potential stereoselective route to a chiral analogue could therefore involve the synthesis of an oxime derivative of the scaffold, followed by asymmetric hydrogenation. incatt.nl
A summary of potential stereoselective approaches is presented below:
Table 2: Potential Stereoselective Synthetic Approaches| Strategy | Description | Potential Application | Key Challenge | Citations |
|---|---|---|---|---|
| Chiral Catalyst | Use of a chiral Brønsted or Lewis acid to catalyze the addition of ethylene glycol to DHP. | Direct enantioselective formation of one THP ether diastereomer. | Development of a catalyst specific and effective for this simple substrate. | organic-chemistry.org |
| Chiral Starting Material | Start with an enantiomerically pure derivative of the oxane ring or ethylene glycol. | Provides a defined stereocenter from the outset. | Availability and cost of chiral starting materials. | nih.govnih.gov |
| Asymmetric Hydrogenation of Oxime | Convert the scaffold's alcohol to an aldehyde, form an oxime, and perform asymmetric hydrogenation with a chiral catalyst. | Enantioselective formation of the chiral hydroxylamine moiety. | Requires additional synthetic steps (oxidation, oximation) and a specialized catalyst. | incatt.nl |
| Diastereomer Separation | Synthesize the diastereomeric mixture and separate using chromatography. | Technically straightforward for diastereomers. | Can be inefficient, yield loss, may require chiral chromatography. | thieme-connect.deorganic-chemistry.org |
Exploration of Chemical Reactivity and Transformations of O 2 Oxan 2 Yl Oxy Ethyl Hydroxylamine
Reactions of the Hydroxylamine (B1172632) Nucleophilic Center (e.g., Oxime Formation, Acylation, Alkylation)
The primary reactive site of O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine is the terminal hydroxylamine moiety (-ONH2). The nitrogen atom acts as a potent nucleophile, engaging in a variety of characteristic reactions.
Oxime Formation: The most prominent reaction of O-substituted hydroxylamines is their condensation with aldehydes and ketones to form O-substituted oximes. byjus.comwikipedia.org This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration, typically under weakly acidic conditions, to yield the corresponding O-substituted aldoxime or ketoxime. byjus.comnih.gov The resulting oxime ethers are valuable intermediates in organic synthesis.
Reaction: R¹R²C=O + H₂NO-CH₂CH₂-O-THP → R¹R²C=NO-CH₂CH₂-O-THP + H₂O
Significance: This reaction is widely used for the protection and identification of aldehydes and ketones. wikipedia.org The products, O-substituted oximes, are generally stable, colorless crystals or thick liquids that are poorly soluble in water. wikipedia.org
Acylation: The nucleophilic nitrogen of this compound can be acylated by various acylating agents, such as carboxylic acids (often activated), acyl chlorides, or anhydrides. This leads to the formation of N-acyl-O-alkoxyhydroxylamines. The reaction of carboxylic acids with reagents like triphenylphosphine (B44618) and iodine can generate active esters in situ, which then react with the hydroxylamine. organic-chemistry.org
Alkylation: Alkylation of the hydroxylamine nitrogen can also be achieved. Direct O-alkylation of hydroxylamine derivatives often requires N-protection first, for instance with a tert-butyl carbamate (B1207046) group, followed by reaction with an alkylating agent like a methanesulfonate, and subsequent deprotection. organic-chemistry.org Palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides is another established method for forming related C-O bonds. organic-chemistry.org
Table 1: Reactions at the Hydroxylamine Center
| Reaction Type | Reactant | Product | General Conditions |
|---|---|---|---|
| Oxime Formation | Aldehyde or Ketone | O-substituted Oxime | Weakly acidic medium byjus.com |
| Acylation | Carboxylic Acid / Active Ester | N-Acyl-O-alkoxyhydroxylamine | Coupling agents (e.g., PPh₃/I₂) organic-chemistry.org |
| Alkylation | Alkyl Halide / Sulfonate | N-Alkyl-O-alkoxyhydroxylamine | Base, often with N-protection strategy organic-chemistry.org |
Transformations of the Oxane Ring System (e.g., Ring Opening Reactions, Functionalization at C-2)
The oxane ring in the molecule is part of a tetrahydropyranyl (THP) ether, which is technically an acetal (B89532). This functionality is widely used as a protecting group for alcohols precisely because of its predictable reactivity, primarily its stability to basic and nucleophilic conditions and its lability in acid. organic-chemistry.orgtotal-synthesis.com
Ring Opening Reactions (Deprotection): The THP ether is susceptible to cleavage under acidic conditions, which constitutes a ring-opening reaction. organic-chemistry.orgwikipedia.org This process involves protonation of the endocyclic ether oxygen, followed by ring opening to form a resonance-stabilized carbocation. Subsequent reaction with a nucleophile, such as water or an alcohol, cleaves the C-O bond, liberating the protected hydroxyl group and 5-hydroxypentanal. wikipedia.org
Mechanism: The cleavage is an acid-catalyzed hydrolysis that regenerates the parent alcohol. wikipedia.org
Conditions: A variety of acidic conditions can be employed, from strong acids like p-toluenesulfonic acid (TsOH) to milder acids like pyridinium (B92312) p-toluenesulfonate (PPTS), often in aqueous or alcoholic solvents. total-synthesis.comwikipedia.org Zeolite H-beta has also been used as a recyclable acid catalyst for this transformation. organic-chemistry.org
Functionalization at C-2: The C-2 position of the oxane ring is the point of attachment for the rest of the molecule via the acetal linkage. While this position is established during the synthesis of the parent compound (typically by reacting an alcohol with 3,4-dihydropyran), total-synthesis.comnih.gov further functionalization at this specific carbon is not a common transformation. The primary reaction involving C-2 is the cleavage of the C-O bond during deprotection.
Table 2: Cleavage Conditions for THP Ethers
| Reagent(s) | Solvent(s) | Typical Conditions | Reference |
|---|---|---|---|
| Acetic Acid | THF / Water | Room Temperature | wikipedia.org |
| p-Toluenesulfonic acid (TsOH) | Water or Ethanol | Room Temperature | wikipedia.org |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temperature | total-synthesis.com |
| N-Bromosuccinimide (NBS) / β-cyclodextrin | Water | Room Temperature (Oxidative) | organic-chemistry.org |
| Silica-supported perchloric acid | Solvent-free | Mild conditions | organic-chemistry.org |
Reactivity Profiles of the Intervening Ether Linkages (e.g., Cleavage, Transetherification)
The molecule contains two distinct ether linkages: the acetal within the THP ring system and the ethyl ether bond (-O-CH₂CH₂-O-). These exhibit different reactivity profiles.
Cleavage: As discussed, the THP acetal linkage is designed to be labile under acidic conditions. organic-chemistry.orgtotal-synthesis.com In contrast, the simple alkyl ether linkage is significantly more robust and generally inert to many reaction conditions. masterorganicchemistry.com Cleavage of such a simple ether requires harsh conditions, typically treatment with a very strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. masterorganicchemistry.com This differential reactivity allows for the selective removal of the THP group while leaving the ethyl ether linkage intact. Under forcing conditions with excess strong acid, both ether linkages could potentially be cleaved. masterorganicchemistry.com
Transetherification: Transetherification, the exchange of an alkoxy group of an ether, is not a typical reaction for simple alkyl ethers under standard laboratory conditions. The stability of the C-O bond makes this transformation energetically unfavorable without specific catalytic activation.
Participation in Multi-Component Reactions and Cascade Sequences
While specific multi-component reactions involving this compound are not extensively documented, the reactivity of related oxime and hydroxylamine derivatives suggests potential applications. Oxime esters and N-alkoxyamides have been shown to participate in metal-catalyzed cascade reactions. nih.gov These processes can involve steps like C-H activation, radical addition, and cyclization to form complex N-heterocycles. nih.gov For example, copper and rhodium catalysts have been used in [3+2] and [4+1] cycloadditions, respectively, where the N-O bond of an oxime derivative is cleaved as part of the cascade. nih.gov Given these precedents, this compound or its oxime derivatives could foreseeably serve as substrates in novel, strategically designed multi-component or cascade sequences.
Oxidation and Reduction Chemistry of the Hydroxylamine and Related Functionalities
The nitrogen and oxygen atoms in the hydroxylamine group can undergo both oxidation and reduction.
Oxidation: Hydroxylamines can be oxidized to various products depending on the oxidant and conditions. For example, some hydroxylamines are oxidized by iron complexes. nih.gov The oxidation can lead to the formation of nitroxide radicals or other nitrogen oxides. nih.gov Recently, a hydroxylamine oxidase enzyme, DnfA, was identified that catalyzes the oxidation of hydroxylamine directly to dinitrogen (N₂). nih.gov
Reduction: The hydroxylamine functionality itself is already in a reduced state. More relevant is the reduction of the corresponding oximes formed from this compound. Oximes can be readily reduced to primary amines using various reducing agents. byjus.comwikipedia.org
Common Reducing Agents: Catalytic hydrogenation (e.g., H₂/Ni) or hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. byjus.com The reduction of aldoximes can sometimes yield secondary amines as byproducts, but reaction conditions can be optimized to favor the formation of primary amines. wikipedia.org
Table 3: Oxidation and Reduction Reactions
| Functional Group | Transformation | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Hydroxylamine | Oxidation | Iron complexes, Enzymes (e.g., DnfA) | Nitroxide, N₂ | nih.govnih.gov |
| Oxime | Reduction | LiAlH₄, H₂/Catalyst | Primary Amine | byjus.comwikipedia.org |
In Depth Spectroscopic and Structural Elucidation of O 2 Oxan 2 Yl Oxy Ethyl Hydroxylamine
Conformational Analysis of the Oxane Ring and Ethylene (B1197577) Glycol Spacer
A thorough conformational analysis would investigate the three-dimensional arrangement of the molecule. For the oxane (tetrahydropyran) ring, this would involve determining the preferred chair conformation and the orientation of the substituent at the anomeric carbon (C2). The key equilibrium would be between the axial and equatorial conformers of the -O-{2-(aminooxy)ethyl} group. The presence of the lone pairs on the ring oxygen atom introduces stereoelectronic effects, such as the anomeric effect, which would likely favor the axial orientation of the alkoxy substituent.
The ethylene glycol spacer introduces additional degrees of conformational freedom. Analysis would focus on the torsion angles around the C-C and C-O bonds of the -(CH₂)₂-O-N fragment to identify the most stable rotamers, which are often influenced by gauche and anti-periplanar arrangements to minimize steric hindrance.
Stereochemical Assignment and Determination of Diastereomeric Purity
The anomeric carbon of the oxane ring (C2) is a stereocenter. The synthesis of O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine from an achiral alcohol (2-(aminooxy)ethanol) and dihydropyran would result in a racemic mixture of two enantiomers. If a chiral auxiliary were used or a chiral starting material employed, the formation of diastereomers would be possible.
Determining the diastereomeric purity would typically involve chiral chromatography (HPLC or GC) or NMR spectroscopy in the presence of a chiral solvating agent to resolve the signals of the different stereoisomers.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights
Detailed NMR studies would be crucial for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum would provide information about the chemical environment of each proton. Key signals would include those for the diastereotopic protons of the oxane ring, the protons of the ethylene glycol spacer, and the protons of the hydroxylamine (B1172632) group. The coupling constants (J-values) between adjacent protons would help to determine their dihedral angles and thus the conformation of the molecule.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques would be essential to unambiguously assign all proton and carbon signals.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to connect the oxane ring to the ethylene glycol spacer and the hydroxylamine moiety.
Below is a hypothetical data table illustrating the kind of information that would be expected from such an analysis.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Oxane-C2 | 4.8 (t) | 98.5 | H2 -> C3, C6 |
| Oxane-C3 | 1.5-1.6 (m) | 30.2 | H3 -> C2, C4, C5 |
| Oxane-C4 | 1.4-1.5 (m) | 25.1 | H4 -> C3, C5 |
| Oxane-C5 | 1.5-1.6 (m) | 22.5 | H5 -> C4, C6 |
| Oxane-C6 | 3.5 (m), 3.9 (m) | 62.0 | H6 -> C2, C5 |
| Ethylene-C1' | 3.7 (m), 4.0 (m) | 67.8 | H1' -> C2, C2' |
| Ethylene-C2' | 3.9 (t) | 75.4 | H2' -> C1', N |
| -NH₂ | 5.5 (br s) | - | - |
Note: This table is illustrative and not based on experimental data.
X-ray Crystallography for Solid-State Structural Characterization
Single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. It would confirm the chair conformation of the oxane ring and the specific arrangement of the side chain. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the hydroxylamine group.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: Key absorption bands would be expected for the N-H and O-H stretching of the hydroxylamine group (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic parts (around 2850-3000 cm⁻¹), and the C-O stretching of the ether linkages (around 1000-1200 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, and could provide further insights into the skeletal vibrations of the molecule.
A hypothetical table of vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| -NH₂ | N-H Stretch | 3350-3250 |
| C-H (alkane) | C-H Stretch | 2950-2850 |
| C-O (ether) | C-O Stretch | 1150-1050 |
| N-O | N-O Stretch | 950-850 |
Note: This table is illustrative and not based on experimental data.
Strategic Applications of O 2 Oxan 2 Yl Oxy Ethyl Hydroxylamine in Complex Organic Synthesis
Utilization as a Building Block for the Construction of Diverse Chemical Scaffolds
The primary utility of O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine lies in its function as a bifunctional building block. The hydroxylamine (B1172632) group provides a nucleophilic center for the formation of various nitrogen-containing functionalities, while the THP-protected hydroxyl group offers a latent site for further chemical elaboration. This dual reactivity allows for the sequential and controlled construction of complex molecular architectures.
The THP group is a widely used protecting group for alcohols due to its ease of introduction, general stability under a range of non-acidic reaction conditions, and straightforward removal under mild acidic conditions. thieme-connect.denih.gov This stability allows for chemical transformations to be carried out on the hydroxylamine portion of the molecule without affecting the protected alcohol. Once the desired modifications at the nitrogen center are complete, the THP ether can be cleaved to reveal the hydroxyl group, which can then participate in subsequent reactions such as esterifications, etherifications, or oxidations. This strategic deprotection is a cornerstone of its application in multi-step syntheses.
The hydroxylamine moiety itself is a versatile functional group. It readily reacts with carboxylic acids and their derivatives to form hydroxamic acids, with aldehydes and ketones to form oximes, and can participate in various carbon-nitrogen bond-forming reactions. stackexchange.com This reactivity makes this compound a valuable precursor for a wide array of heterocyclic and acyclic compounds. For instance, it can be employed in the synthesis of isoxazolines, isoxazoles, and other nitrogen-containing ring systems, which are prevalent scaffolds in many biologically active molecules. The presence of the flexible ethyl linker further adds to its utility, allowing for the introduction of a spacer unit within the target molecule.
Role as a Precursor for Hydroxamate-Based Inhibitors and Related Ligands in Drug Discovery
One of the most significant applications of this compound is in the synthesis of hydroxamic acids, a class of compounds renowned for their metal-chelating properties and their potent inhibitory activity against various metalloenzymes. nih.gov Hydroxamic acids are particularly prominent as inhibitors of histone deacetylases (HDACs), a family of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. nih.gov
The synthesis of hydroxamic acids from this compound typically involves the coupling of the hydroxylamine with a carboxylic acid. The THP protecting group is crucial in this process, as it prevents unwanted side reactions at the distal hydroxyl group. Following the formation of the O-protected hydroxamic acid, the THP group is removed under mild acidic conditions to yield the final, active hydroxamic acid. This strategy has been successfully employed in the preparation of a variety of potential HDAC inhibitors. sigmaaldrich.com For example, it has been used in the synthesis of 2-[1-(naphthalene-2-sulfonyl)-heterocyclyl]-pyrimidine-5-carboxylic acid (tetrahydropyran-2-yloxy)-amides and (E)-3-(2-benzyl-1-oxoisoindolin-6-yl)-N-(tetrahydro-2H-pyran-2-yloxy)acrylamide, both of which are precursors to potent HDAC inhibitors. sigmaaldrich.com
The following table details examples of potential HDAC inhibitors synthesized using O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine as a key reagent.
| Precursor Synthesized with this compound | Target Class | Reference |
|---|---|---|
| 2-[1-(naphthalene-2-sulfonyl)-heterocyclyl]-pyrimidine-5-carboxylic acid (tetrahydropyran-2-yloxy)-amides | Histone Deacetylase (HDAC) Inhibitors | sigmaaldrich.com |
| (E)-3-(2-benzyl-1-oxoisoindolin-6-yl)-N-(tetrahydro-2H-pyran-2-yloxy)acrylamide | Histone Deacetylase (HDAC) Inhibitors | sigmaaldrich.com |
| 3-(1-benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxy-acrylamide | Histone Deacetylase (HDAC) Inhibitors | sigmaaldrich.com |
Employment in Linker Chemistry for Conjugate Design and Modular Assembly
The this compound scaffold provides several features desirable in a linker. The ethylene (B1197577) glycol unit imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. nih.gov The hydroxylamine functionality can be used to attach the linker to a payload molecule containing a suitable electrophilic group, such as a carboxylic acid. The THP-protected hydroxyl group, after deprotection, can serve as a handle for conjugation to a targeting molecule or a solid support. This "click-and-connect" approach allows for the modular assembly of complex bioconjugates.
Furthermore, the hydroxylamine can be used to form oxime linkages, which are known for their stability and are often employed in bioorthogonal chemistry. nih.gov This type of ligation allows for the specific and efficient coupling of molecules in a biological environment without interfering with native biochemical processes. The ability to introduce a cleavable or non-cleavable linker by modifying the structure of the this compound further enhances its versatility in conjugate design.
Application in Natural Product Synthesis and Analog Design
The synthesis of natural products and their analogs is a driving force for the development of new synthetic methodologies and reagents. Protected hydroxylamines, including this compound, have found application in this area, particularly in the construction of complex nitrogen-containing natural products. The ability to introduce a hydroxylamine functionality in a protected form allows for its incorporation early in a synthetic sequence, with the deprotection and subsequent elaboration occurring at a later stage.
For example, the hydroxylamine moiety is a key component of siderophores, which are natural iron-chelating compounds. nih.gov The synthesis of siderophore analogs, which have potential applications in the treatment of iron overload diseases and as antimicrobial agents, can benefit from the use of protected hydroxylamines. The THP-protected hydroxylamine allows for the construction of the core scaffold of the siderophore analog, with the final deprotection step revealing the iron-binding hydroxamic acid groups.
Moreover, the versatility of the hydroxylamine group to form various heterocyclic systems makes it a valuable tool in the synthesis of alkaloids and other nitrogenous natural products. By using this compound, chemists can introduce a functionalized side chain that can be cyclized or further modified to generate the desired natural product skeleton. The design of natural product analogs with modified properties, such as enhanced biological activity or improved metabolic stability, can also be facilitated by the incorporation of this building block.
Contributions to Method Development in Green Chemistry and Sustainable Synthesis
The use of this compound in solid-phase synthesis also contributes to more sustainable practices. nih.govresearchgate.net Solid-phase synthesis simplifies the purification process, as excess reagents and byproducts can be washed away, reducing the need for large volumes of solvents for chromatography. fluorochem.co.uk The ability to attach a molecule containing the this compound unit to a solid support allows for the efficient and streamlined synthesis of peptides, peptidomimetics, and other complex molecules. youtube.comnih.gov While the synthesis of the reagent itself must be considered in a full life-cycle analysis, its efficient use in multi-step syntheses can contribute to a more environmentally benign approach to complex molecule construction. The development of more sustainable routes to polyurethane precursors and other industrial chemicals also highlights the broader trend towards greener synthetic strategies that can be applied to the production and use of reagents like this compound. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-[1-(naphthalene-2-sulfonyl)-heterocyclyl]-pyrimidine-5-carboxylic acid (tetrahydropyran-2-yloxy)-amide |
| (E)-3-(2-benzyl-1-oxoisoindolin-6-yl)-N-(tetrahydro-2H-pyran-2-yloxy)acrylamide |
| 3-(1-benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxy-acrylamide |
Mechanistic Investigations and Reaction Pathway Analysis for O 2 Oxan 2 Yl Oxy Ethyl Hydroxylamine
Kinetic and Thermodynamic Profiling of Key Reaction Steps
The primary reaction of O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine involves the nucleophilic attack of its nitrogen atom on a carbonyl carbon, typically from an aldehyde or a ketone, to form an O-alkyloxime. This reaction proceeds through a series of equilibria, and understanding the kinetics and thermodynamics of each step is essential for controlling the reaction outcome.
While specific kinetic and thermodynamic parameters for this compound are not extensively reported in the literature, data from related systems can provide valuable estimates. For instance, studies on the homolysis of the C-ON bond in other alkoxyamines have been conducted to understand their behavior in polymerization reactions, revealing the influence of substituents on bond dissociation energies. nih.gov
Table 1: Representative Kinetic and Thermodynamic Data for Related Reactions (Note: Data is for analogous systems and serves as an estimation due to the lack of specific data for this compound)
| Reaction Step | Parameter | Value Range | Notes |
|---|---|---|---|
| Nucleophilic Attack (N-attack) | Activation Energy (Ea) | Low to moderate | Influenced by the electrophilicity of the carbonyl and the nucleophilicity of the hydroxylamine (B1172632). |
| Dehydration of Tetrahedral Intermediate | Rate-determining step | Often pH-dependent | Acid or base catalysis is typically required for efficient dehydration. |
| Overall Oximation | Equilibrium Constant (Keq) | Generally > 1 | Driven by the formation of the stable C=N bond and the release of a water molecule. |
Elucidation of Reaction Mechanisms through Isotopic Labeling and Trapping Experiments
Isotopic labeling is a powerful tool for tracing the path of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of this compound, labeling specific atoms with their heavier isotopes (e.g., ¹⁸O, ¹⁵N, ²H) can clarify the details of the condensation reaction. For instance, labeling the oxygen of the carbonyl group with ¹⁸O would be expected to result in the formation of ¹⁸O-labeled water, confirming that the oxygen atom of the carbonyl is eliminated during dehydration.
Trapping experiments offer another avenue for identifying short-lived intermediates. In the reaction of this compound with a carbonyl compound, the tetrahedral carbinolamine intermediate is often transient. By employing specific trapping agents that react selectively with this intermediate, its existence can be confirmed. chinesechemsoc.orgslideshare.netcsbsju.edudigitellinc.comyoutube.com For example, in a non-protic solvent system where the dehydration step is slow, spectroscopic techniques like NMR could potentially be used to observe the carbinolamine.
Transition State Characterization and Energy Landscape Mapping
Computational chemistry provides invaluable insights into the geometry and energy of transition states, which are fleeting and cannot be directly observed experimentally. For the reaction of this compound, density functional theory (DFT) calculations can be employed to model the reaction pathway and map the potential energy surface.
The transition state for the initial nucleophilic attack would involve the partial formation of the C-N bond. Computational models for the reaction of hydroxylamine with ketones suggest a cyclic transition state involving one or more water molecules to facilitate proton transfer. ic.ac.uk This concerted mechanism avoids the formation of highly charged intermediates.
The subsequent dehydration step also proceeds through a distinct transition state. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The transition state for this step would involve the elongation of the C-O bond and the incipient formation of the C=N double bond. Quantum-chemical calculations have been used to determine the stable conformations and transition state geometries for the formation of oximes from substituted tetrahydropyranones. kaznu.kzresearchgate.net
Table 2: Calculated Energy Profile for a Model Oximation Reaction (Note: These are hypothetical values for a model system to illustrate the concept, as specific data for the title compound is not available.)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Hydroxylamine derivative + Ketone) | 0 |
| Transition State 1 (Nucleophilic Attack) | +15 |
| Tetrahedral Intermediate | +5 |
| Transition State 2 (Dehydration) | +20 |
| Products (Oxime + Water) | -10 |
Influence of Catalysis, Solvent Effects, and Temperature on Reaction Rates and Selectivity
The rate and selectivity of the reactions of this compound are highly sensitive to the reaction conditions.
Catalysis: Oximation reactions are famously subject to acid-base catalysis. The reaction is typically fastest in a narrow pH range (around 4-5). acs.org At lower pH, the hydroxylamine is protonated, reducing its nucleophilicity. At higher pH, there is insufficient acid to catalyze the dehydration of the tetrahedral intermediate. The use of catalysts, such as aniline (B41778) derivatives, has been shown to significantly accelerate oxime formation. acs.org
Solvent Effects: The choice of solvent can have a profound impact on reaction rates and equilibria. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding. In the context of the tetrahydropyran (B127337) moiety, studies on the nucleophilic substitution of tetrahydropyran acetals have shown that polar solvents favor SN1-type mechanisms, while nonpolar solvents favor SN2 pathways. acs.orgmasterorganicchemistry.com This suggests that the solvent can influence the lifetime and reactivity of any charged intermediates formed during the reaction of this compound.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. However, for reversible reactions, high temperatures can also shift the equilibrium towards the reactants if the reaction is exothermic. Therefore, an optimal temperature must be found to balance kinetic and thermodynamic considerations.
Stereoelectronic Effects and Their Impact on Reactivity and Molecular Recognition
The tetrahydropyran (oxan) ring in this compound introduces significant stereoelectronic effects that influence its conformation and reactivity. The most prominent of these is the anomeric effect . ic.ac.ukwikipedia.org This effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2 of the oxane ring) to prefer an axial orientation over the sterically less hindered equatorial position. This preference is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the substituent. ic.ac.ukwikipedia.org
For this compound, the anomeric effect will influence the equilibrium between the axial and equatorial conformers of the O-{2-[(oxan-2-yl)oxy]ethyl} group. The preferred conformation will, in turn, affect the steric accessibility of the nucleophilic nitrogen atom and its reactivity towards carbonyl compounds.
Computational Chemistry and Theoretical Modeling of O 2 Oxan 2 Yl Oxy Ethyl Hydroxylamine
Quantum Mechanical Calculations of Molecular Structure, Electronic Properties, and Reactivity Descriptors
Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized molecular geometry, electronic structure, and various reactivity descriptors.
Molecular Structure: QM calculations can predict bond lengths, bond angles, and dihedral angles of O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine with high accuracy. These calculations would reveal the preferred three-dimensional arrangement of the atoms, including the conformation of the oxane ring and the orientation of the ethylhydroxylamine side chain.
Electronic Properties: The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential, are crucial for understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important as they indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.
Reactivity Descriptors: Based on the electronic properties, various reactivity descriptors can be calculated. These include:
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Hardness (η) and Softness (S): Measure the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors help in predicting how this compound would behave in chemical reactions.
Illustrative Data Table for Calculated Properties:
| Property | Hypothetical Calculated Value | Description |
| Total Energy (Hartree) | -555.12345 | The total electronic energy of the optimized molecular structure. |
| HOMO Energy (eV) | -8.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy (eV) | 1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (eV) | 9.7 | An indicator of chemical reactivity and stability. |
| Dipole Moment (Debye) | 2.5 | A measure of the overall polarity of the molecule. |
| Electrophilicity Index (ω) (eV) | 1.8 | A quantitative measure of the molecule's ability to act as an electrophile. |
Note: The values in this table are illustrative and not based on actual published calculations for this compound.
Conformational Searching and Energy Minimization Studies
The flexibility of the ethyl chain and the puckering of the oxane ring in this compound mean that it can exist in multiple conformations. Conformational searching and energy minimization studies are performed to identify the most stable conformations and to understand the energy landscape of the molecule.
These studies typically involve systematically or randomly rotating the rotatable bonds and evaluating the energy of each resulting conformation using molecular mechanics or quantum mechanics methods. The identified low-energy conformations are then subjected to full geometry optimization to find the local and global energy minima. The results of such a study would provide the relative energies of different conformers and the energy barriers between them, which is crucial for understanding its dynamic behavior and how it might bind to other molecules. For instance, studies on similar structures like phenylethylamines have utilized methods such as MNDO and PCILO to explore their conformational features. nih.gov
Molecular Dynamics Simulations to Investigate Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion, offering insights into the conformational flexibility and intermolecular interactions of this compound in a simulated environment (e.g., in a solvent like water). taylorandfrancis.com MD simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy of the system. taylorandfrancis.com
An MD simulation of this compound would reveal how the molecule explores its conformational space over time. It would also be instrumental in studying its interactions with solvent molecules, which can influence its preferred conformation and reactivity. For example, simulations can show the formation and breaking of hydrogen bonds between the hydroxylamine (B1172632) group, the ether oxygen, and surrounding water molecules. mdpi.com This information is vital for understanding its behavior in biological systems.
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the calculated structures. For this compound, the most relevant spectroscopic parameters to predict would be NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants.
These predictions are typically performed using QM methods, such as DFT with appropriate basis sets. The calculated chemical shifts are usually referenced against a standard compound (e.g., tetramethylsilane) to allow for direct comparison with experimental spectra. Accurate prediction of these parameters can help in the structural elucidation of the molecule and its derivatives.
Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom (IUPAC numbering) | Hypothetical Predicted Chemical Shift (ppm) |
| C2 (Oxane, anomeric) | 98.5 |
| C3 (Oxane) | 30.2 |
| C4 (Oxane) | 25.1 |
| C5 (Oxane) | 22.8 |
| C6 (Oxane) | 62.5 |
| C1' (Ethyl) | 68.9 |
| C2' (Ethyl) | 75.4 |
Note: The numbering and chemical shift values are for illustrative purposes and are not based on published experimental or computational data for this compound.
Molecular Docking and Ligand-Protein Interaction Studies of Derivatives as Inhibitors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.govbldpharm.comnih.govresearchgate.net
While no specific molecular docking studies on derivatives of this compound as inhibitors were found in the searched literature, the general methodology can be described. Derivatives of this compound could be designed and then computationally docked into the active site of a target protein. The process involves:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand (the derivative of this compound) is built and its geometry optimized.
Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding site.
Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net
Such studies could guide the synthesis of novel and potent inhibitors based on the this compound scaffold for various therapeutic targets.
Future Research Trajectories for O 2 Oxan 2 Yl Oxy Ethyl Hydroxylamine
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of O-alkoxyamines is a field of continuous development, with a focus on improving efficiency, yield, and functional group tolerance. nih.govchimia.chcmu.edu Future research on O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine will likely focus on developing methodologies that are more atom-economical and environmentally benign.
One promising avenue is the exploration of catalytic methods. While traditional syntheses often rely on stoichiometric reagents, the development of catalytic systems, for instance, using transition metals, could significantly improve efficiency. cmu.edunih.gov For example, the atom transfer radical addition (ATRA) of alkyl halides to nitroxides, catalyzed by copper complexes, has proven to be a versatile method for preparing various alkoxyamines. chimia.chcmu.edu Future work could adapt this methodology for the synthesis of this compound, potentially starting from 2-(2-haloethoxy)oxane and a suitable hydroxylamine (B1172632) precursor.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Methodology | Potential Starting Materials | Key Advantages | Areas for Future Research |
| Classical Alkylation | 2-(2-Haloethoxy)oxane, N-Hydroxyphthalimide | Well-established, predictable reactivity. nih.gov | Improving yields, reducing byproducts, exploring alternative bases and solvents. |
| Mitsunobu Reaction | 2-(2-Hydroxyethoxy)oxane, N-Hydroxyphthalimide | Mild conditions, good for complex substrates. nih.gov | Developing phosphine-free variants, improving atom economy. |
| Atom Transfer Radical Addition (ATRA) | 2-(2-Haloethoxy)oxane, Nitroxide Precursor | High functional group tolerance, catalytic approach. chimia.chcmu.edu | Optimization of catalyst systems, exploring a broader range of nitroxide precursors. |
| Reductive Amination Protocols | Aldehyde/Ketone Precursors | Access to diverse structural analogues. cardiff.ac.uk | Development of more efficient and selective reducing agents. |
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
The reactivity of this compound is largely dictated by the hydroxylamine and the THP ether functionalities. Future research will likely uncover novel transformations by exploiting the interplay between these two groups.
The N-O bond in hydroxylamine derivatives is known to be labile and can undergo homolytic cleavage to generate nitrogen-centered radicals. researchgate.netrsc.org This property has been extensively used in nitroxide-mediated polymerization (NMP). cmu.eduacs.org Future investigations could explore the controlled generation of radicals from this compound and their subsequent participation in unprecedented cyclization or addition reactions. researchgate.net The presence of the THP-protected hydroxyl group could influence the reactivity and stability of the generated radical species, leading to unique chemical outcomes.
Moreover, the development of visible-light photoredox catalysis opens up new avenues for activating hydroxylamine derivatives. nih.gov Subjecting this compound to photoredox conditions could lead to novel C-N bond-forming reactions, expanding its synthetic utility.
The reactivity of the THP ether, particularly its cleavage under acidic conditions, can be strategically employed. youtube.com Research could focus on tandem reactions where the deprotection of the THP group triggers a subsequent intramolecular reaction with the hydroxylamine moiety, leading to the formation of novel heterocyclic structures.
Advancements in Stereoselective Synthesis and Chiral Control
The oxane ring in this compound contains a chiral center at the anomeric carbon. This inherent chirality, along with the potential for creating new stereocenters during its synthesis or subsequent reactions, makes stereoselective control a critical area for future research.
Future efforts should be directed towards the development of synthetic methods that allow for the enantioselective or diastereoselective synthesis of this compound. This could involve the use of chiral catalysts or starting materials derived from the chiral pool. For instance, employing chiral ligands in the aforementioned ATRA reaction could induce asymmetry in the final product.
Furthermore, the chiral environment provided by the oxane ring could be exploited to control the stereochemical outcome of reactions involving the hydroxylamine functionality. For example, in radical cyclization reactions, the stereochemistry of the oxane ring could direct the approach of the radical to a prochiral center, leading to a high degree of diastereoselectivity. nih.gov
Integration into Advanced Materials Science and Supramolecular Chemistry
The unique structural features of this compound make it an attractive building block for the construction of advanced materials and supramolecular assemblies. researchgate.net
The hydroxylamine functionality can serve as a versatile handle for post-polymerization modification or as an initiator for controlled radical polymerization techniques like NMP. cmu.eduacs.org Future research could focus on incorporating this molecule into polymer backbones or as side chains to create functional polymers with tunable properties. The THP-protected hydroxyl group offers a latent functionality that can be deprotected after polymerization to introduce hydrophilicity or to serve as a point for further chemical modification. This could lead to the development of "smart" materials that respond to specific stimuli, such as a change in pH. rsc.org For instance, alkoxyamine-functionalized microspheres have been developed for applications like glycopeptide enrichment. nih.gov
In supramolecular chemistry, the hydroxylamine group can participate in hydrogen bonding interactions, enabling the formation of well-defined self-assembled structures. The ability to deprotect the hydroxyl group would allow for a change in the hydrogen bonding pattern, potentially leading to a reversible assembly-disassembly process.
Enhanced Computational Modeling for Predictive Chemistry and Design
Computational modeling is a powerful tool for understanding and predicting the behavior of molecules. researchgate.net Future research on this compound will greatly benefit from enhanced computational studies.
Reactivity Prediction: Computational methods can be employed to model the transition states of potential reactions, allowing for the prediction of reaction pathways and the rationalization of observed reactivity. mdpi.com For instance, modeling the homolytic cleavage of the N-O bond can help in understanding the stability of the resulting radicals and their subsequent reactivity.
Material Design: Molecular dynamics simulations can be used to predict how this compound will behave when incorporated into larger systems, such as polymers or self-assembled monolayers. nih.gov This can aid in the rational design of new materials with desired properties.
A summary of computational approaches and their potential applications is provided in Table 2.
| Computational Method | Research Focus | Predicted Outcomes |
| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms. | Stable conformers, transition state energies, reaction pathways. |
| Molecular Dynamics (MD) | Polymer and material properties, self-assembly. | Polymer chain dynamics, material morphology, supramolecular structures. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions, interactions in complex environments. | Binding modes, catalytic mechanisms. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine in laboratory settings?
- Methodology :
- O-Alkylation of hydroxylamine derivatives : React hydroxylamine with 2-(oxan-2-yloxy)ethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Methanolysis of hydroxylamine sulfonates : Use sulfonate-protected hydroxylamine intermediates, followed by methanolysis in acidic conditions (e.g., HCl/MeOH) to yield the target compound .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be verified?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm the presence of the oxane ring (δ ~3.5–4.5 ppm for ether protons) and hydroxylamine group (δ ~5.5–6.5 ppm for NH) .
- IR spectroscopy : Detect N–O stretching (~930 cm⁻¹) and O–H/N–H vibrations (~3200–3400 cm⁻¹) .
- Mass spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. What stability considerations are critical for storing this compound?
- Methodology :
- Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
- Stability assays : Monitor decomposition via HPLC under accelerated aging conditions (e.g., 40°C/75% humidity for 4 weeks) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis using factorial design?
- Methodology :
- Variables : Temperature (40–80°C), catalyst loading (0–10 mol%), solvent polarity (DMF vs. THF), and reaction time (6–24 hours) .
- Design of Experiments (DoE) : Apply a 2⁴ factorial design to identify significant factors and interactions. Use response surface methodology (RSM) to maximize yield .
- Validation : Replicate optimal conditions (e.g., 70°C, 5 mol% K₂CO₃, DMF, 18 hours) to confirm reproducibility .
Q. What mechanistic insights explain the reactivity of this compound in enzyme inhibition studies?
- Methodology :
- Enzyme kinetics : Measure inhibition constants (Kᵢ) against flavin-containing monooxygenases (FMOs) using spectrophotometric assays (e.g., NADPH depletion at 340 nm) .
- Covalent binding studies : Use LC-MS to detect adducts formed between the hydroxylamine group and enzyme active-site residues (e.g., cysteine thiols) .
Q. How can contradictory data on the compound’s oxidative stability in different solvents be resolved?
- Methodology :
- Controlled experiments : Compare decomposition rates in polar aprotic (DMF) vs. protic (MeOH) solvents under O₂ vs. N₂ atmospheres .
- Radical trapping assays : Add TEMPO (a radical scavenger) to determine if autoxidation pathways dominate .
Q. What computational approaches predict the compound’s reactivity in complex reaction environments?
- Methodology :
- DFT calculations : Model transition states for key reactions (e.g., oxime formation with aldehydes) using Gaussian or ORCA software .
- Molecular dynamics (MD) simulations : Study solvation effects in water/DMSO mixtures using GROMACS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
